molecular formula C29H23ClN2O5 B10890030 methyl 4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B10890030
M. Wt: 515.0 g/mol
InChI Key: KOOJMJOKJFMVIN-LCUIJRPUSA-N
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Description

METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound that features a combination of indole, pyrrole, and benzoate moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins involved in cell proliferation and apoptosis, thereby exerting its anticancer effects . The compound’s structure allows it to form hydrogen bonds and Van der Waals interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C29H23ClN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C29H23ClN2O5/c1-37-29(36)19-8-6-17(7-9-19)25-24(26(33)18-10-12-21(30)13-11-18)27(34)28(35)32(25)15-14-20-16-31-23-5-3-2-4-22(20)23/h2-13,16,25,31,33H,14-15H2,1H3/b26-24-

InChI Key

KOOJMJOKJFMVIN-LCUIJRPUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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